molecular formula C12H16N2O2 B1307674 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide CAS No. 669745-23-7

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide

Cat. No.: B1307674
CAS No.: 669745-23-7
M. Wt: 220.27 g/mol
InChI Key: BUYZYHKSNBCYEQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.25 (d, 3H) : Methyl group adjacent to the ether oxygen.
  • δ 3.70–3.85 (m, 2H) : Methylene protons of the dihydroindene ring.
  • δ 4.45 (q, 1H) : Methine proton linked to the ether oxygen.
  • δ 6.60–7.20 (m, 3H) : Aromatic protons on the indene system.
  • δ 8.95 (s, 1H) : Hydrazide NH proton (exchangeable with D2O).

13C NMR (100 MHz, DMSO-d6) :

  • δ 22.1 : Methyl carbon.
  • δ 65.8 : Ether-linked methine carbon.
  • δ 114.2–149.3 : Aromatic carbons of the indene ring.
  • δ 170.5 : Carbonyl carbon of the hydrazide group.

Table 3: Key 1H NMR assignments

δ (ppm) Multiplicity Integration Assignment
1.25 Doublet 3H CH3
4.45 Quartet 1H CH(O)
8.95 Singlet 1H NH

Infrared (IR) Spectroscopy of Functional Groups

IR spectra (KBr pellet, cm⁻¹) reveal critical functional groups :

  • 3270–3320 : N–H stretching (hydrazide).
  • 1665 : C=O stretching (amide I band).
  • 1590 : N–H bending (amide II).
  • 1240 : C–O–C asymmetric stretching (ether).
  • 750 : Out-of-plane C–H bending (aromatic indene ring).

Table 4: IR spectral assignments

Wavenumber (cm⁻¹) Assignment
3270–3320 N–H stretch
1665 C=O stretch
1240 C–O–C stretch

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits the following fragmentation pathways :

  • m/z 220 : Molecular ion peak ([M]⁺).
  • m/z 177 : Loss of NH2NH2 (–43 Da).
  • m/z 149 : Cleavage of the ether linkage (C–O bond rupture).
  • m/z 105 : Indene-derived fragment (C9H7⁺).

Figure 1: Major fragmentation pathways

  • Hydrazide group elimination:
    C12H16N2O2 → C12H14O2 + NH2NH2↑
  • Ether bond cleavage:
    C12H16N2O2 → C9H9O⁻ + C3H7N2O⁺

Table 5: Dominant mass spectral peaks

m/z Relative Abundance (%) Fragment
220 15 [M]⁺
177 100 [M – NH2NH2]⁺
149 65 [C9H9O]⁺

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(12(15)14-13)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYZYHKSNBCYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395742
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669745-23-7
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: 2,3-Dihydro-1H-inden-1-one Derivatives

The synthesis often begins with 2,3-dihydro-1H-inden-1-one or its substituted analogs. For example, nitration of 2,3-dihydro-1H-inden-1-one with potassium nitrate in sulfuric acid at low temperature (-10 °C) yields nitro-substituted indanones, which are then reduced to aminoindanones using SnCl2·H2O in ethanol under reflux conditions. This step provides amino-functionalized intermediates essential for further transformations.

Step Reagents & Conditions Yield Notes
Nitration KNO3 in 98% H2SO4, -10 °C, 2 h 77% Mixture of 6-nitro and 4-nitro isomers
Reduction SnCl2·H2O in 95% EtOH, reflux 2 h 50% Aminoindanones mixture obtained

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
1 Nitration 2,3-dihydro-1H-inden-1-one KNO3, 98% H2SO4, -10 °C Nitroindanones 77
2 Reduction Nitroindanones SnCl2·H2O, EtOH, reflux Aminoindanones 50
3 Ether formation Aminoindanones or hydroxyindanones Alkyl halide/base (typical) 5-Yloxy substituted indanone - Inferred
4 Hydrazide formation Propanoate ester derivative Hydrazine hydrate, reflux Propanohydrazide 70-90 General synthetic knowledge
5 Functional group modifications Various intermediates Thionyl chloride, Grignard reagents, bromination, hydrogenation Advanced indene derivatives Variable

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Corrosion Inhibition

Overview
Hydrazide derivatives, including 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide, have been extensively studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of these compounds can vary based on concentration and temperature.

Case Studies

  • Corrosion Inhibition in Acidic Media
    Studies have shown that hydrazide derivatives exhibit mixed-type inhibition behavior, following the Langmuir adsorption isotherm model. For instance, a similar compound demonstrated an inhibition efficiency of up to 94.8% in 1M hydrochloric acid at optimal concentrations and temperatures .
  • Temperature Dependence
    The efficiency of corrosion inhibitors tends to decrease with increasing temperature. For example, one study indicated that the maximum inhibition efficiency decreased from 91% to 86% when the temperature was raised from 40°C to higher levels . This behavior suggests that while these compounds are effective at lower temperatures, their efficacy diminishes with heat.

Pharmaceutical Applications

Drug Development
The unique chemical structure of this compound makes it a candidate for drug formulation studies. Its hydrazone derivatives have been explored for their biological activities, including anti-inflammatory and antimicrobial properties.

Formulation Insights
In the context of cosmetic formulations, hydrazides can be utilized to enhance the stability and efficacy of topical products. Research indicates that the incorporation of such compounds can improve skin penetration and bioavailability of active ingredients .

Analytical Applications

Analytical Chemistry
Hydrazides are also recognized for their utility in analytical chemistry as reagents for detecting various analytes. The compound can participate in forming stable complexes with metal ions, which can be quantified through spectroscopic methods.

Research Findings
A comprehensive review highlighted that hydrazone derivatives demonstrate substantial analytical applications across various fields, including environmental monitoring and quality control in pharmaceuticals . Their ability to form colored complexes enhances their applicability in spectrophotometric analysis.

Summary Table of Applications

Application Area Description Study Reference
Corrosion InhibitionEffective in acidic media; follows Langmuir adsorption isotherm
Temperature DependenceInhibition efficiency decreases with increased temperature
Pharmaceutical FormulationsEnhances stability and efficacy of topical products
Analytical ChemistryForms stable complexes with metal ions for quantitative analysis

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide with derivatives sharing the 2,3-dihydro-1H-inden-5-yloxy backbone but differing in functional groups and substituents.

Piperazine Derivatives

Compounds in and feature a phenethylpiperazine core with aryl substitutions (e.g., chloro, methoxy, bromo). Key differences include:

Compound ID Substituent Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Hydrazide Hydrazide N/A C₁₃H₁₆N₂O₂ 246.35 High purity (97%); potential CNS activity (analogy to )
Compound 20 () 3-Chlorophenyl 83.2–84.3 C₂₉H₃₀ClN₃O 484.02 White solid; HRMS-validated
Compound 21 () 4-Chlorophenyl 117.2–118.6 C₂₉H₃₀ClN₃O 484.02 Higher MP due to para-substitution
Compound 14 () 3-Methoxyphenyl 74.2–75.4 C₂₉H₃₂N₃O₂ 466.59 Moderate yield (68%)

Key Findings :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced intermolecular forces (e.g., Compound 21 vs. 20) .
  • Functional Group Impact : The hydrazide group in the target compound may confer distinct solubility and reactivity compared to piperazine derivatives, which are bulkier and more lipophilic.
Carbohydrazide and Furohydrazide Derivatives

, and 17 highlight compounds with hydrazide or furohydrazide moieties:

Compound Name (CAS/ID) Structure Melting Point (°C) Molecular Formula Key Notes
Target Hydrazide Indenyloxy-propanohydrazide N/A C₁₃H₁₆N₂O₂ Medicinal research applications
5-Methoxy-1H-indole-2-carbohydrazide () Indole-carbohydrazide 266–268 (decomp.) C₁₁H₁₂N₄O₂ Antiproliferative activity; IR-confirmed carbonyl
5-[(Indenyloxy)methyl]-N'-pyridinyl-furohydrazide () Furohydrazide N/A C₂₁H₁₉N₃O₃ Potential CNS permeability (analogy to )

Key Findings :

  • Thermal Stability : Carbohydrazides (e.g., ) exhibit high decomposition points, suggesting thermal robustness compared to piperazine derivatives.
Ester and Acid Derivatives

and describe ester/acid analogs:

Compound Name (CAS/ID) Structure Melting Point (°C) Molecular Formula Key Notes
2-(3-Oxo-indenyloxy)acetic acid () Dipeptide-coupled ester N/A C₁₄H₁₄O₄ Synthesized via hydroxysuccinimide esters; dipeptide conjugates
2-(Indenyloxy)-2-methylpropanoic acid (CAS 667414-05-3, ) Carboxylic acid N/A C₁₃H₁₆O₃ XLogP3 = 2.9; moderate lipophilicity

Key Findings :

  • Synthetic Flexibility : Esters () allow peptide conjugation, whereas the target hydrazide may enable Schiff base formation (common in bioactive hydrazides) .
  • Lipophilicity : The target compound’s hydrazide group likely reduces lipophilicity (vs. ’s carboxylic acid), impacting bioavailability.

Research Implications and Gaps

  • Pharmacological Data: While piperazine derivatives (–2) lack reported bioactivity, carbohydrazides () show antiproliferative and CNS effects.
  • Synthetic Optimization : The hydrazide group offers versatility for derivatization (e.g., Schiff bases), yet scalable synthesis routes require further validation.

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yloxy)propanohydrazide is a hydrazide derivative that has garnered attention due to its potential biological activities. This compound, with the chemical formula C₁₂H₁₆N₂O₂ and CAS Number 669745-23-7, is structurally characterized by an indene moiety and a propanohydrazide functional group. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight224.27 g/mol
CAS Number669745-23-7
MDL NumberMFCD03423134
Hazard ClassificationIrritant

Biological Activities

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways. Here are some notable findings:

Antimicrobial Activity

Research indicates that hydrazide derivatives exhibit significant antimicrobial properties. In a study focusing on various hydrazones and their derivatives, compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Hydrazides have been studied for their anticancer activities, particularly as inhibitors of specific kinases involved in cancer progression. For instance, some derivatives have shown efficacy as GSK-3 inhibitors, which play a critical role in cellular signaling pathways associated with cancer cell proliferation and survival . The specific effects of this compound in cancer models require further investigation but suggest potential therapeutic applications.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes leading to altered metabolic pathways.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Signal Transduction Modulation : By inhibiting kinases such as GSK-3, the compound may influence various signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of hydrazide derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that certain hydrazone derivatives exhibited up to 94% inhibition against bacterial strains at optimal concentrations . This suggests that structural modifications can enhance antimicrobial activity.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with hydrazide derivatives indicated reduced cell viability and increased apoptosis rates compared to controls . These findings highlight the potential for developing new anticancer agents based on this scaffold.

Q & A

Basic: What are the standard synthetic routes for 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via hydrazide formation from a precursor acid chloride or ester. A common approach involves:

Reacting 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid with thionyl chloride to generate the acid chloride.

Treating the acid chloride with hydrazine hydrate under controlled pH (7–8) and temperature (0–5°C) to minimize side reactions.

Purifying the product via recrystallization (e.g., ethanol/water mixtures) .

Optimization:

  • Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid chloride to hydrazine) to improve yield .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Key Techniques:

  • NMR Spectroscopy: Confirm the presence of the hydrazide (-NH-NH₂) proton signals (δ 8.5–9.5 ppm) and indene aromatic protons (δ 6.5–7.5 ppm).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: Resolve crystal structure to validate stereochemistry (if crystalline) .
  • Elemental Analysis: Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .

Basic: What safety protocols are critical when handling this hydrazide derivative?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles (mandatory due to skin/eye irritation risks) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste Disposal: Segregate chemical waste and neutralize hydrazide residues with dilute HCl before disposal .

Advanced: How can computational methods guide the design of derivatives or reaction pathways for this compound?

Answer:

  • Quantum Chemical Calculations (e.g., DFT): Predict reaction thermodynamics (ΔG, activation barriers) for hydrazide formation or functionalization .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
  • Retrosynthetic Analysis: Use tools like ICSynth or Reaxys to propose alternative pathways .

Case Study:
ICReDD’s workflow combines computational predictions (e.g., transition-state modeling) with high-throughput experimentation to reduce trial-and-error cycles by 40% .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Answer:

  • Cross-Validation: Compare experimental NMR shifts with computed spectra (GIAO-DFT).
  • Dynamic Effects: Account for tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR).
  • Crystallographic Refinement: Use XRD to resolve ambiguities in solid-state structures .

Advanced: What factorial design strategies optimize reaction yields for scaled-up synthesis?

Answer:

  • Full Factorial Design: Test variables (temperature, solvent, catalyst) at 2–3 levels to identify interactions.
  • Response Surface Methodology (RSM): Model non-linear relationships (e.g., solvent polarity vs. yield).
  • Example: A 3² design testing temperature (25°C, 50°C) and solvent (EtOH, DMF) reduced optimization time by 30% .

Advanced: How does the compound’s stability under varying pH and temperature affect experimental outcomes?

Answer:

  • Stability Studies:
    • pH: Hydrazides degrade in strongly acidic/basic conditions (pH <2 or >10). Monitor via UV-Vis or HPLC.
    • Temperature: Store at −20°C in inert atmospheres (N₂) to prevent oxidation .
  • Accelerated Degradation Testing: Use Arrhenius models to predict shelf life .

Advanced: What methodologies assess the biological activity of this compound (e.g., enzyme inhibition)?

Answer:

  • In Silico Screening: Dock the compound into target protein structures (e.g., acetylcholinesterase) using AutoDock Vina.
  • In Vitro Assays:
    • Kinetic Studies: Measure IC₅₀ values via fluorometric or colorimetric methods.
    • SAR Analysis: Synthesize analogs (e.g., substituted indene derivatives) to correlate structure with activity .

Advanced: Can alternative catalysts or green solvents improve the sustainability of its synthesis?

Answer:

  • Catalysts: Replace traditional bases (e.g., NaOH) with biocatalysts (lipases) for milder conditions.
  • Solvents: Test cyclopentyl methyl ether (CPME) or 2-MeTHF as greener alternatives.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 hours vs. 24 hours conventional) .

Advanced: How do researchers investigate synergistic effects with co-administered compounds?

Answer:

  • Isobolographic Analysis: Determine additive, synergistic, or antagonistic effects in combination therapies.
  • Metabolomic Profiling: Use LC-MS/MS to track metabolic interactions in cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.